2,4-dichloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DICHLORO-N~1~-(2-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C23H22Cl2N2O4, and it is known for its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N~1~-(2-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-diethoxyphenethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the carbonyl and amino groups, forming the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DICHLORO-N~1~-(2-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2,4-DICHLORO-N~1~-(2-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-DICHLORO-N~1~-(2-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-DICHLORO-N-(2-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE
- 2,4-DICHLORO-N-(2-{[(3,4-DIHYDROXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE
Uniqueness
2,4-DICHLORO-N~1~-(2-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)BENZAMIDE is unique due to the presence of ethoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds with methoxy or hydroxyl groups, the ethoxy groups may enhance its solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C26H26Cl2N2O4 |
---|---|
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2-[2-(3,4-diethoxyphenyl)ethylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C26H26Cl2N2O4/c1-3-33-23-12-9-17(15-24(23)34-4-2)13-14-29-25(31)20-7-5-6-8-22(20)30-26(32)19-11-10-18(27)16-21(19)28/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,29,31)(H,30,32) |
Clave InChI |
ADUNKFHQFVMRGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.